molecular formula C8H5Cl2FO2 B6296910 2-Chloro-4-fluoro-3-methoxybenzoyl chloride CAS No. 1851335-55-1

2-Chloro-4-fluoro-3-methoxybenzoyl chloride

Cat. No.: B6296910
CAS No.: 1851335-55-1
M. Wt: 223.02 g/mol
InChI Key: GKEJHQNCGVYRTP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methoxybenzoyl chloride (CAS 1160250-56-5) is a benzoyl chloride derivative featuring a halogenated aromatic core with a chloro (-Cl) substituent at position 2, a fluoro (-F) at position 4, and a methoxy (-OCH₃) group at position 2. This compound’s reactivity is driven by the electron-withdrawing effects of the halogens and the steric/electronic contributions of the methoxy group. Its primary applications lie in organic synthesis, particularly in the preparation of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., herbicides), where it serves as a versatile acylating agent .

Properties

IUPAC Name

2-chloro-4-fluoro-3-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-7-5(11)3-2-4(6(7)9)8(10)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEJHQNCGVYRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-4-fluoro-3-methoxybenzoyl chloride typically involves the chlorination of 2-Chloro-4-fluoro-3-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:

2-Chloro-4-fluoro-3-methoxybenzoic acid+SOCl22-Chloro-4-fluoro-3-methoxybenzoyl chloride+SO2+HCl\text{2-Chloro-4-fluoro-3-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{2-Chloro-4-fluoro-3-methoxybenzoyl chloride} + \text{SO}_2 + \text{HCl} 2-Chloro-4-fluoro-3-methoxybenzoic acid+SOCl2​→2-Chloro-4-fluoro-3-methoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods:

In industrial settings, the production of 2-Chloro-4-fluoro-3-methoxybenzoyl chloride involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .

Scientific Research Applications

Comparison with Similar Compounds

3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl Chloride (CAS 1160250-70-3)

  • Structure : Differs in the placement of the methoxy group (position 3 on the benzoyl ring) and the (2-chloro-4-fluorophenyl)methoxy side chain.
  • Applications : Similar use in agrochemical synthesis but with distinct regioselectivity in reactions due to substituent positioning .

4-Methoxyphenacyl Chloride (CAS 2196-99-8)

  • Structure : Contains a phenacyl (COCH₂Cl) group with a para-methoxy substituent.
  • Physical Properties : Higher melting point (98–100°C) due to crystalline packing from the methoxy group.
  • Reactivity : The phenacyl group favors nucleophilic substitution at the CH₂Cl site rather than acylation, limiting its utility compared to benzoyl chlorides .

Halogen Substitution Effects

4-Bromobenzoyl Chloride (CAS 586-75-4)

  • Structure : Bromine substituent at position 4 on the benzoyl ring.
  • Reactivity : Bromine’s larger atomic size and polarizability enhance leaving-group ability in substitution reactions but reduce stability under heat.
  • Safety : Requires stringent handling (e.g., immediate decontamination after skin contact) due to higher toxicity .

2-Methylbenzoyl Chloride (CAS 933-88-0)

  • Structure : Methyl group at position 2 on the benzoyl ring.
  • Physical Properties : Lower boiling point (213°C) compared to the target compound, reflecting reduced polarity.
  • Applications : Primarily used in bulk chemical synthesis rather than precision drug design due to its simpler structure .

Functional Group Replacements

3-Chloro-2-fluorobenzenesulfonyl Chloride

  • Structure : Sulfonyl chloride (-SO₂Cl) replaces the benzoyl chloride (-COCl) group.
  • Reactivity : Sulfonyl chlorides undergo sulfonylation rather than acylation, targeting amine groups to form sulfonamides.
  • Applications : Used in dye and polymer synthesis, diverging from the pharmaceutical focus of benzoyl chlorides .

Comparative Data Table

Compound Name CAS Number Substituents/Functional Groups Melting/Boiling Point Key Applications
2-Chloro-4-fluoro-3-methoxybenzoyl chloride 1160250-56-5 2-Cl, 4-F, 3-OCH₃, -COCl Not reported Pharmaceuticals, agrochemicals
3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride 1160250-70-3 3-OCH₃, (2-Cl-4-F-C₆H₃)OCH₂-, -COCl Not reported Agrochemical intermediates
4-Methoxyphenacyl chloride 2196-99-8 4-OCH₃, -COCH₂Cl 98–100°C (mp) Specialty organic synthesis
4-Bromobenzoyl chloride 586-75-4 4-Br, -COCl Not reported Reactive intermediates
2-Methylbenzoyl chloride 933-88-0 2-CH₃, -COCl 213°C (bp) Bulk chemical synthesis

Key Research Findings

  • Electronic Effects : The target compound’s 2-Cl and 4-F substituents create a strong electron-deficient aromatic ring, enhancing its electrophilicity in acylation reactions compared to methyl- or methoxy-dominated analogs .
  • Safety Profile: Halogenated benzoyl chlorides (e.g., 4-Bromobenzoyl chloride) demand stricter safety protocols than non-halogenated variants due to higher corrosivity and toxicity .
  • Regioselectivity : Substituent positioning (e.g., meta vs. para methoxy) significantly impacts reaction pathways in drug synthesis, as seen in CAS 1160250-70-3 vs. the target compound .

Biological Activity

2-Chloro-4-fluoro-3-methoxybenzoyl chloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structural features, including the presence of halogen and methoxy groups, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C12H10ClF2O2
  • Molecular Weight : 260.66 g/mol
  • IUPAC Name : 2-chloro-4-fluoro-3-methoxybenzenecarbonyl chloride

The biological activity of 2-chloro-4-fluoro-3-methoxybenzoyl chloride is primarily attributed to its ability to interact with various biological targets. The compound acts as an acylating agent, which can modify proteins and enzymes through acylation reactions. This mechanism is crucial for its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 2-chloro-4-fluoro-3-methoxybenzoyl chloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This data suggests that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that 2-chloro-4-fluoro-3-methoxybenzoyl chloride can inhibit the growth of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study : A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in the halogen or methoxy groups can alter its potency and selectivity:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity, facilitating cellular uptake.
  • Chlorine Atom : The chlorine atom contributes to the electrophilic nature of the compound, enhancing its reactivity towards nucleophiles in biological systems.

Applications in Drug Development

Due to its promising biological activities, 2-chloro-4-fluoro-3-methoxybenzoyl chloride is being explored for potential applications in drug development:

  • Antimicrobial Agents : As a scaffold for synthesizing new antibiotics.
  • Anticancer Therapies : As a lead compound for developing targeted cancer therapies.

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